molecular formula C14H17N5O2 B14581309 N-(1-Hydroxy-2-methylpropan-2-yl)-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-27-8

N-(1-Hydroxy-2-methylpropan-2-yl)-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14581309
CAS No.: 61310-27-8
M. Wt: 287.32 g/mol
InChI Key: BNHKHVDRAVIGRX-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(pyridin-4-yl)pyrimidin-4-amine with isocyanate derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting diseases related to the pyridine and pyrimidine pathways.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets. The hydroxy group and the aromatic rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]amine
  • **N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]carbamate

Uniqueness

N-(1-Hydroxy-2-methylpropan-2-yl)-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

61310-27-8

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C14H17N5O2/c1-14(2,9-20)19-13(21)18-11-5-8-16-12(17-11)10-3-6-15-7-4-10/h3-8,20H,9H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

BNHKHVDRAVIGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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